ベンゾイルビニル

概要

説明

Vinyl benzoate is a chemical compound that has been studied for its potential in various applications, including polymerization and copolymerization processes. It is known for its ability to form polymers with distinct properties, which can be influenced by factors such as the kinetics of polymerization and the presence of solvents or other monomers .

Synthesis Analysis

The synthesis of vinyl benzoate can be achieved through different methods. One approach is the transesterification of vinyl acetate with benzoic acid, catalyzed by a carbon-supported palladium catalyst. This method has been shown to be eco-friendly and efficient, providing high yields of vinyl benzoate with good purity under optimized conditions . Another synthesis route involves the use of DBU-mediated CO2-fixation reactions of carbonates and benzoates, which can also contribute to CO2 recycling processes .

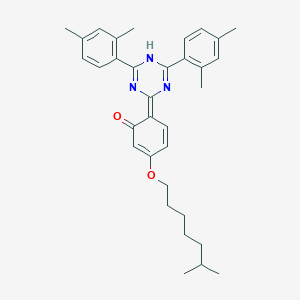

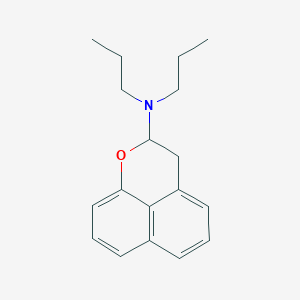

Molecular Structure Analysis

The molecular structure of vinyl benzoate influences its reactivity and the properties of the resulting polymers. Studies have shown that the microstructure of copolymers involving vinyl benzoate, such as those with vinylidene cyanide, can exhibit varying degrees of piezoelectricity based on their compositional sequence distribution and tacticity .

Chemical Reactions Analysis

Vinyl benzoate participates in various chemical reactions, including polymerization and copolymerization. The kinetics of its polymerization are influenced by factors such as initiator concentration, monomer concentration, and temperature. The reactivity and polarity of the double bond in vinyl benzoate have been characterized, and the compound has been used in copolymerization experiments with other monomers like vinyl acetate and N-vinyl pyrrolidone . Additionally, vinyl benzoate can undergo vinyl interchange reactions to form substituted benzoates .

Physical and Chemical Properties Analysis

The physical and chemical properties of vinyl benzoate and its polymers are of significant interest. For instance, the polymerization of vinyl benzoate can lead to branching and cross-linking, which are influenced by the addition of free radicals to the benzoate nucleus . The intrinsic viscosities and glass transition temperatures of polymers derived from vinyl benzoate have been measured, providing insights into their potential applications . Furthermore, the photocatalytic properties of materials synthesized from vinyl benzoate derivatives, such as covalent organic frameworks, have been explored, demonstrating their potential in light absorption, emission, and charge-transfer properties .

科学的研究の応用

ポリマーフィルムの強化

ベンゾイルビニルは、ヘミセルロース (HC) をエステル化するのに使用され、その後、ポリビニルアルコール (PVA) とナノ酸化亜鉛 (ZnO) で強化されて、機能性複合フィルムが作成されます . これらのフィルムは、柔軟性、熱可塑性、およびUV遮蔽能力を示します。エステル化プロセスは、HCの溶解性を高め、結晶性を導入し、調整可能な転移温度を実現します。PVAとZnOの添加は、熱安定性を向上させ、ZnOをマトリックスに均一に挿入するのに役立つ、緻密で粗いネットワーク構造を作り出します。 これらのフィルムは、中程度の引張強度、良好な柔軟性、および優れたUV遮蔽特性を持ち、UV-AとUV-B放射の99%以上を遮断します .

ナトリウム電池用電解質

ベンゾイルビニルは、ナトリウム電池用途向けに設計されたABAトリブロックコポリマー電解質の基礎を形成します . この電解質は、ポリマー化イオン液体 (PIL) イオン溶媒化ブロックと、内部ブロックとしてのNaFSI塩、および外部ブロックとしてのイオン親和性ポリ(ベンゾイルビニル)で構成されています。電解質は、ナトリウム金属電池とナトリウム空気電池での使用に有望であり、ある配合では、70℃でのイオン伝導率が

4.2×10−5Scm−14.2 \times 10^{-5} S cm^{-1}4.2×10−5Scm−1

および、0.1 mA cm^2で70℃での200 mVの過電圧を示します .化学試薬および医薬品中間体

ベンゾイルビニルは化学試薬として役立ち、医薬品中間体の合成に使用されます . その反応性により、様々な化学変換に適しており、新規医薬品や治療薬の開発に貢献しています。

生体高分子の改変

ベンゾイルビニルによるエステル化などの化学プロセスによる生体高分子の改変は、大きな関心の対象となっています。 この改変は、生体高分子の特性を改善し、生分解性包装材料など、特定の用途により適したものにすることができます .

UV遮蔽材料

ベンゾイルビニルを材料に組み込むことで、UV遮蔽能力を付与することができます。 これは、UV放射に対する耐性を必要とする保護コーティングやフィルムの開発に特に役立ちます .

熱安定性の強化

ポリマーマトリックスにベンゾイルビニルを導入することで、得られる複合材料の熱安定性を向上させることができます。 これは、高温への暴露を伴う用途、または熱ストレス下でその完全性を維持する材料を必要とする用途に不可欠です .

作用機序

Target of Action

Vinyl benzoate is an organic compound that primarily targets active alkenes in biochemical reactions . The compound’s role is to act as a recyclable auxiliary for C–O and C–S bond formation reactions under Brønsted acid catalysis .

Mode of Action

The mechanism of action of vinyl benzoate is based on the remote activation of an active alkene followed by intramolecular 5-exo-trig cyclization . This leads to a reactive intermediate that can react via a substrate-dependent S N 1 or S N 2 mechanism with alcohols and thiol nucleophiles, providing facile access to ether and thioether functionalities .

Biochemical Pathways

Vinyl benzoate affects the biochemical pathways involved in the synthesis of ethers and thioethers . The compound’s action influences the benzoate metabolism pathway, which is a key stage in the anaerobic degradation of a wide variety of complex chemical compounds .

Pharmacokinetics

It’s known that the compound has a boiling point of 95-96 °c/20 mmhg and a density of 107 g/mL at 25 °C . It’s soluble in methanol , indicating that it may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of vinyl benzoate.

Result of Action

The result of vinyl benzoate’s action is the formation of ethers and thioethers via Brønsted acid-catalyzed activation . This process provides a practically simple and useful method for the synthesis of these compounds .

Action Environment

The action of vinyl benzoate can be influenced by environmental factors such as the presence of Brønsted acids, which are necessary for the catalysis of the reactions involving this compound . Additionally, the compound’s stability may be affected by the presence of moisture, as it’s known to be moisture sensitive

Safety and Hazards

Vinyl benzoate is a combustible liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to keep it away from heat/sparks/open flames/hot surfaces . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Vinyl benzoate has potential for use in the production of eco-friendly alternatives to toxic and harmful conventional polyurethanes employed in adhesive and coating applications . Future research directions to overcome the slow curing process should explore the utilization of cyclic carbonates that can be more easily aminolyzed at room temperature .

特性

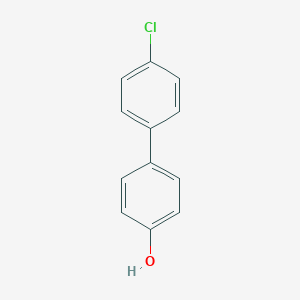

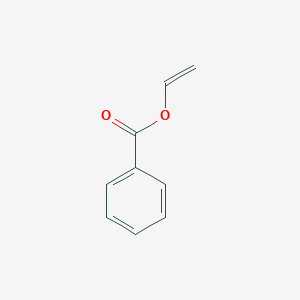

IUPAC Name |

ethenyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCZZVUFDCZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-32-0 | |

| Record name | Benzoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50227700 | |

| Record name | Vinyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769-78-8 | |

| Record name | Vinyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1E7C1GGKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of vinyl benzoate?

A1: Vinyl benzoate has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.

Q2: Is there spectroscopic data available for vinyl benzoate?

A2: Yes, researchers have used various spectroscopic techniques to characterize vinyl benzoate. Infrared (IR) spectroscopy has been used to identify specific functional groups within the molecule. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, has been employed to study the structure and dynamics of poly(vinyl benzoate) and compare it to other polymers. []

Q3: How does the addition of vinyl benzoate affect the properties of polyurethane?

A3: Graft polymerization of vinyl benzoate onto polyurethane enhances its tensile strength, improves shape recovery at low temperatures, and increases low-temperature flexibility without compromising tensile strain or shape retention. []

Q4: Can vinyl benzoate be used to modify wood properties?

A4: Yes, chemically modifying wood with vinyl benzoate can enhance its resistance to termite attack. [] This modification appears to be more effective than modification with vinyl acetate when compared at similar weight gains. []

Q5: How do clear coatings perform on wood modified with vinyl benzoate when exposed to weather?

A5: Clear coatings generally exhibit improved performance on wood treated with vinyl benzoate compared to untreated wood, especially when the coatings contain photostabilizers. [] Chromic acid treatment yielded the best overall coating performance. []

Q6: What are the characteristics of vinyl benzoate polymerization?

A6: Vinyl benzoate polymerization, often initiated by free radicals, tends to be slow and results in polymers with relatively low molecular weights. [, ] This behavior is attributed to the tendency of the growing polymer chain to add to the aromatic ring of the vinyl benzoate molecule, forming a stable, non-propagating radical. [, ]

Q7: How does vinyl benzoate behave in copolymerization reactions?

A7: Vinyl benzoate has been copolymerized with various monomers, including vinyl acetate, styrene, and dodecyl acrylate. [, , ] Reactivity ratios, determined through methods like Mayo-Lewis and Kelen-Tudos, provide insights into the copolymerization behavior. []

Q8: Can vinyl benzoate be used to create light-focusing materials?

A8: Yes, vinyl benzoate can be copolymerized with methyl methacrylate to create light-focusing plastic rods and fibers. [, , ] These materials exhibit a parabolic refractive-index distribution, enabling the focusing of light. [, , ] The properties of these materials can be tuned by adjusting copolymerization conditions. [, , ]

Q9: Are there any environmental concerns associated with polyethylene terephthalate (PET) bottles?

A11: Yes, studies have shown that PET bottles can release volatile organic compounds (VOCs) like nonanal, decanal, benzene, ethylbenzene, and vinyl benzoate, especially when exposed to high temperatures. [, ] The release of these compounds raises concerns about the potential migration of these substances into bottled water during manufacturing and storage. [, ]

Q10: What are the implications of vinyl benzoate being identified in PET bottles?

A12: The presence of vinyl benzoate, alongside other VOCs, in PET bottles emphasizes the importance of controlling temperatures during both PET bottle production and bottled water storage. [, ] Elevated temperatures can lead to increased generation and potential migration of these compounds into the water, raising potential health concerns. [, ]

Q11: What are potential areas for further research on vinyl benzoate?

A13:

* Exploring the use of different catalysts and reaction conditions for vinyl benzoate synthesis and polymerization. []* Investigating the potential of vinyl benzoate-based polymers in various applications like drug delivery systems, sensors, and optical devices. [] * Further investigating the environmental impact of vinyl benzoate release from PET bottles and developing mitigation strategies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)